molecular formula C9H12FN3O B13932353 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine

5-Fluoro-2-(piperidin-4-yloxy)pyrimidine

Cat. No.: B13932353
M. Wt: 197.21 g/mol
InChI Key: NTSLMRPNSUCFKM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-4-yloxy)pyrimidine is a pyrimidine derivative featuring a fluorine atom at the 5-position and a piperidin-4-yloxy substituent at the 2-position. This compound and its analogs have garnered attention due to their roles as mechanism-based inhibitors (MBIs) of cytochrome P450 (CYP) enzymes, particularly CYP2D6, which metabolizes ~25–30% of clinically used drugs . The fluorine atom enhances metabolic stability and binding affinity, while the piperidine moiety contributes to interactions with enzyme active sites.

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

5-fluoro-2-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C9H12FN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2

InChI Key

NTSLMRPNSUCFKM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC=C(C=N2)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine

Selective Fluorination of Pyrimidine Derivatives

One common method reported for the preparation of fluorinated pyrimidines involves the use of Selectfluor (F-TEDA-BF4) as a fluorinating agent in the presence of silver carbonate (Ag2CO3) to achieve selective fluorination at the 5-position of 2-aminopyrimidine derivatives. This method offers mild reaction conditions and good selectivity for fluorination without affecting other sensitive functionalities.

Step Reagents & Conditions Outcome
1 2-Aminopyrimidine derivative + Selectfluor + Ag2CO3 Selective fluorination at 5-position of pyrimidine ring

This selective fluorination forms the basis for subsequent functionalization steps to introduce the piperidin-4-yloxy group.

Formation of the Piperidin-4-yloxy Substituent

The attachment of the piperidin-4-yloxy group at the 2-position of the pyrimidine ring can be achieved via nucleophilic aromatic substitution (S_NAr) or Mitsunobu reaction conditions, depending on the nature of the leaving group on the pyrimidine precursor.

Nucleophilic Aromatic Substitution (S_NAr)

In this method, a 2-halo-5-fluoropyrimidine (e.g., 2-chloro-5-fluoropyrimidine) is reacted with 4-hydroxypiperidine under basic conditions to substitute the halogen with the piperidin-4-yloxy group.

Step Reagents & Conditions Outcome
1 2-Chloro-5-fluoropyrimidine + 4-hydroxypiperidine + base (e.g., K2CO3) Formation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidine

This reaction typically proceeds under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete substitution.

Mitsunobu Reaction

Alternatively, the piperidin-4-yloxy substituent can be introduced via Mitsunobu coupling, where the hydroxyl group of 4-hydroxypiperidine is coupled with a pyrimidine derivative bearing a suitable leaving group under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate).

Step Reagents & Conditions Outcome
1 Pyrimidine derivative + 4-hydroxypiperidine + PPh3 + DEAD Formation of piperidin-4-yloxy pyrimidine

This method is advantageous for sensitive substrates and allows for mild reaction conditions with good yields.

Detailed Example Synthetic Route

A representative synthetic route for a related compound, 5-chloro-4-(piperidin-4-yloxy)pyrimidine derivatives, provides insight into the preparation of 5-fluoro-2-(piperidin-4-yloxy)pyrimidine analogs:

Step Description Conditions & Yield
1 Coupling of protected 4-hydroxypiperidine with pyrimidine derivative under Mitsunobu conditions Standard Mitsunobu reaction; intermediate isolated
2 Reaction with sodium salt and fluorinated aromatic compound in DMF at 130 °C for 2 hours Intermediate isolated
3 Deprotection with aqueous HCl to yield piperidine hydrochloride salt 100% yield reported
4 Final coupling with 5-chloro-2-iodopyrimidine in DMF with diisopropylethylamine Final product obtained

This sequence demonstrates the feasibility of stepwise functionalization and fluorination to obtain the target compound or its close analogs.

Alternative Synthetic Routes from Patents

A patent describing the synthesis of structurally related pyrimidine derivatives with piperidin-4-yl substituents outlines a four-step synthetic route starting from 2-methylpyrimidine:

Step Reaction Description Reagents & Conditions Product Yield
1 Bromination of 2-methylpyrimidine at 5-position Bromine in acetic acid, reflux overnight 29 g obtained
2 Coupling with N-benzylpiperidin-4-one via n-butyllithium THF, -78 °C, 3 hours stirring 35 g obtained
3 Acid-catalyzed conversion to tetrahydropyridine derivative Concentrated HCl, reflux 4 hours 24 g obtained
4 Catalytic hydrogenation for debenzylation Pd/C, methanol, room temperature, 24 hours 7 g obtained

This method emphasizes the use of bromination, organolithium coupling, acid treatment, and catalytic hydrogenation to build the piperidinyl pyrimidine core, which can be adapted for fluorinated analogs.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Selectfluor Fluorination Selectfluor + Ag2CO3 Mild, selective fluorination Requires specialized reagents
Nucleophilic Aromatic Substitution 2-chloro-5-fluoropyrimidine + 4-hydroxypiperidine + base Straightforward, scalable Requires halogenated precursor
Mitsunobu Coupling Pyrimidine derivative + 4-hydroxypiperidine + PPh3 + DEAD Mild conditions, good yields Sensitive reagents, byproduct removal
Multi-step Organolithium Route (Patent) Bromination, n-BuLi coupling, acid treatment, hydrogenation High control over substitution Multi-step, longer synthesis time

Research Findings and Notes

  • The selective fluorination at the 5-position of pyrimidine rings is well-established using electrophilic fluorinating agents such as Selectfluor, which provides regioselectivity and functional group tolerance.

  • The nucleophilic aromatic substitution strategy is effective when the pyrimidine ring is activated by leaving groups such as chlorine at the 2-position, facilitating substitution by 4-hydroxypiperidine to form the ether linkage.

  • Mitsunobu reaction conditions offer an alternative route for coupling alcohols with heterocycles, especially when direct substitution is challenging.

  • Industrial-scale synthesis details are scarce in the public domain, but the principles of optimizing reaction conditions, purification, and quality control apply to ensure high purity and yield.

Data Table: Physicochemical Properties of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine

Property Value Source
Molecular Formula C9H12FN3O PubChem
Molecular Weight 197.21 g/mol PubChem
XLogP3-AA (lipophilicity) 0.7 PubChem
Hydrogen Bond Donors 1 PubChem
Hydrogen Bond Acceptors 5 PubChem
Rotatable Bonds 2 PubChem
Exact Mass 197.0964 Da PubChem
Topological Polar Surface Area 47 Ų PubChem

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-piperidinyloxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

5-Fluoro-2-(4-piperidinyloxy)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-piperidinyloxy)pyrimidine involves its interaction with specific molecular targets. Fluorinated pyrimidines are known to inhibit enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition disrupts DNA replication and cell division, leading to cytotoxic effects . The compound may also interact with RNA-modifying enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Modifications and Key Derivatives

a) SCH 66712

SCH 66712 (5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine) incorporates an imidazole-phenyl group linked to the piperazine ring. This modification enhances π-π interactions with CYP2D6 residues (e.g., Phe120 and Phe483), positioning the phenyl group 2.2 Å from the heme iron, a critical factor in its potent inhibition .

b) EMTPP

EMTPP (Ethylimidazole-substituted analog) replaces the phenyl group in SCH 66712 with a methylene carbon. This structural change reduces inhibitory potency (Ki = 5.5 µM vs. SCH 66712’s 0.55 µM) and increases the partition ratio (99 vs. 3), indicating less efficient enzyme inactivation and greater metabolite generation .

c) 5-Bromo-2-(piperidin-4-yloxy)pyrimidine

This brominated analog substitutes fluorine with bromine, altering electronic and steric properties.

Biochemical Activity Profiles

Compound Target Enzyme Ki (µM) k_inact (min⁻¹) Partition Ratio Key Metabolites
5-Fluoro-2-(piperidin-4-yloxy)pyrimidine (Core Structure) CYP2D6 0.55 0.32 3 Mono-oxidized (m/z 355)
SCH 66712 CYP2D6 0.55 0.32 3 Phenyl-oxidized, apoprotein adduct
EMTPP CYP2D6 5.5 0.09 99 Multiple (≥4 abundant metabolites)
5-Bromo Analog Not reported N/A N/A N/A Not characterized

Key Findings :

  • SCH 66712 exhibits superior CYP2D6 inhibition due to its low partition ratio (3), indicating high efficiency in enzyme inactivation with minimal metabolite generation .
  • EMTPP ’s higher partition ratio (99) correlates with abundant metabolite formation, reducing its clinical utility .
  • The 5-Bromo analog lacks detailed inhibition data, but bromine’s steric effects may compromise binding compared to fluorine .

Metabolic Pathways and Enzyme Interactions

  • SCH 66712: Metabolized by CYP2D6, CYP2C9, and CYP2C19 to mono-oxidized products (m/z 355). Oxidation occurs at the phenyl or fluoropyrimidine ring, leading to apoprotein adduction (1.2:1 molar ratio with CYP2D6) rather than heme destruction .
  • EMTPP : Generates multiple metabolites via CYP2D6 oxidation at the ethyl group, resulting in less efficient inactivation .

Molecular Modeling Insights

  • SCH 66712 : Docking simulations reveal face-to-face π-π interactions (3.2–2.7 Å) between its phenyl group and CYP2D6’s Phe120, stabilizing the enzyme-inhibitor complex .
  • Thr309 Residue : Proposed site of apoprotein adduction in SCH 66712, critical for irreversible inactivation .

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